ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
Description
Ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0²,⁶.0⁷,¹²]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a polycyclic heterocyclic compound featuring a fused tetracyclic core with oxygen and nitrogen atoms. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for bioactive molecules.
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate |
InChI |
InChI=1S/C22H25NO4/c1-6-25-21(24)17-13(2)27-20-15-10-8-7-9-14(15)19-16(18(17)20)11-23(12-26-19)22(3,4)5/h7-10H,6,11-12H2,1-5H3 |
InChI Key |
FYVSOYYJHZCFIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetracyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The tert-butyl, methyl, and ethyl groups are introduced through alkylation reactions, using reagents such as tert-butyl chloride, methyl iodide, and ethyl bromide.
Final Esterification: The carboxylate group is introduced through esterification, typically using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the alkylation and esterification reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or to remove specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce a simpler hydrocarbon.
Scientific Research Applications
Ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[114002,6
Medicinal Chemistry: This compound could be used as a scaffold for the development of new pharmaceuticals, particularly those targeting complex biological pathways.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: The compound could be used to study the effects of complex organic molecules on biological systems, potentially leading to new insights into cellular processes.
Mechanism of Action
The mechanism by which ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate exerts its effects is likely complex and multifaceted. It may interact with various molecular targets, including enzymes and receptors, through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved would depend on the context in which the compound is used, such as its role in a pharmaceutical or as a material.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous azatetracyclo derivatives:
Key Observations:
- Substituent Effects : The tert-butyl group in the target compound enhances steric hindrance compared to methoxy or methyl groups in analogs . This may influence binding affinity in biological systems.
- Heteroatom Variations : The presence of 2 oxygen and 1 nitrogen atom in the target compound contrasts with triaza derivatives (e.g., ), which may exhibit distinct electronic properties.
- Solubility : Methoxy and hydroxyl groups in analogs (e.g., ) improve aqueous solubility, whereas the target compound’s tert-butyl and ethyl ester groups favor organic phases .
Research Findings and Methodological Insights
Structural Elucidation Techniques
- X-ray Crystallography : Programs like SHELX and WinGX are critical for resolving complex azatetracyclo structures. For example, SHELXL’s robustness in refining disordered tert-butyl groups has been documented .
- NMR Analysis : Comparative NMR studies (e.g., δH shifts in regions A and B) highlight how substituents alter chemical environments. For instance, the tert-butyl group in the target compound causes upfield shifts in adjacent protons compared to methoxy-substituted analogs .
Biological Activity
Ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a complex organic compound with potential biological activities. This article aims to provide a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of bicyclic compounds characterized by the presence of multiple functional groups and a unique tetracyclic structure. Its molecular formula is C₁₉H₂₅N₁O₄, and it has a molecular weight of approximately 325.41 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca have demonstrated significant antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2020) reported that derivatives of tetracyclic compounds exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
Cytotoxicity assays performed on human cancer cell lines revealed that the compound exhibits selective cytotoxic effects. In vitro studies showed that it significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The biological activity of ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca is hypothesized to involve multiple mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Disruption of Membrane Integrity : The compound may disrupt bacterial cell membranes leading to increased permeability and cell lysis.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways through the modulation of Bcl-2 family proteins.
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry (2023), researchers investigated the anticancer potential of ethyl 9-tert-butyl-4-methyl-3,11-dioxa in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound against infections caused by resistant bacterial strains in hospitalized patients. The results indicated a marked improvement in patient outcomes when treated with formulations containing the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
